molecular formula C8H15O3P B14689922 (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine CAS No. 33095-37-3

(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine

Cat. No.: B14689922
CAS No.: 33095-37-3
M. Wt: 190.18 g/mol
InChI Key: TXOUSNKYDOWETG-HTVOERESSA-N
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Description

(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine is a complex organic compound with a unique structure that includes a phosphinine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as a cyclohexane derivative, which is then subjected to a series of reactions including methoxylation and cyclization to form the desired phosphinine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains .

Mechanism of Action

The mechanism by which (4aS,8aR)-2-Methoxyhexahydro-2H,4H-1,3,2-benzodioxaphosphinine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Properties

CAS No.

33095-37-3

Molecular Formula

C8H15O3P

Molecular Weight

190.18 g/mol

IUPAC Name

(4aS,8aR)-2-methoxy-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine

InChI

InChI=1S/C8H15O3P/c1-9-12-10-6-7-4-2-3-5-8(7)11-12/h7-8H,2-6H2,1H3/t7-,8+,12?/m0/s1

InChI Key

TXOUSNKYDOWETG-HTVOERESSA-N

Isomeric SMILES

COP1OC[C@@H]2CCCC[C@H]2O1

Canonical SMILES

COP1OCC2CCCCC2O1

Origin of Product

United States

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